ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate
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Overview
Description
Ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate is an organic compound with a unique structure that includes a hydrazinylidene group and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux for several hours. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different hydrazine compounds.
Scientific Research Applications
Ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate can be compared with similar compounds such as:
Ethyl acetoacetate: A precursor in its synthesis.
Thiosemicarbazide: Another precursor used in its synthesis.
Hydrazine derivatives: Compounds with similar hydrazinylidene groups.
The uniqueness of this compound lies in its specific structure and the presence of both carbamothioyl and hydrazinylidene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1114-98-3 |
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Molecular Formula |
C6H11N3O2S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
ethyl (2Z)-2-(carbamothioylhydrazinylidene)propanoate |
InChI |
InChI=1S/C6H11N3O2S/c1-3-11-5(10)4(2)8-9-6(7)12/h3H2,1-2H3,(H3,7,9,12)/b8-4- |
InChI Key |
OUNHTCAKLIJWQW-YWEYNIOJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC(=S)N)/C |
Canonical SMILES |
CCOC(=O)C(=NNC(=S)N)C |
Origin of Product |
United States |
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